molecular formula C14H16N2O2S B2741470 4-methyl-N'-(4-methylphenyl)benzene-1-sulfonohydrazide CAS No. 19957-47-2

4-methyl-N'-(4-methylphenyl)benzene-1-sulfonohydrazide

Cat. No.: B2741470
CAS No.: 19957-47-2
M. Wt: 276.35
InChI Key: OSDZCCMUWCNEOP-UHFFFAOYSA-N
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Description

4-methyl-N'-(4-methylphenyl)benzene-1-sulfonohydrazide is a sulfonohydrazide derivative of interest in advanced synthetic organic chemistry. Compounds within this class serve as pivotal intermediates and precursors in the development of novel chemical entities . Sulfonohydrazides are recognized as key starting materials in multi-component reactions for the preparation of nitrogen-containing heterocycles, such as isoquinolines, which are core structures in many pharmacologically active molecules . Furthermore, related structures, specifically N-alkyl-N'-alkylidene sulfonohydrazides, are proposed intermediates in classic reactions like the Bamford–Stevens reaction, where the decomposition of tosylhydrazones leads to the formation of carbenes or other reactive species . Research into similar sulfonamide compounds highlights their broad utility as chemotherapeutic agents, exhibiting antibacterial, antifungal, antitumor, and carbonic anhydrase inhibition properties . This suggests that this compound holds significant potential for researchers investigating new reaction pathways, creating specialized compound libraries, or exploring structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

4-methyl-N'-(4-methylphenyl)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-11-3-7-13(8-4-11)15-16-19(17,18)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDZCCMUWCNEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions where the sulfonohydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Coordination Chemistry

4-Methyl-N'-(4-methylphenyl)benzene-1-sulfonohydrazide is utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be further explored for their catalytic properties and stability under various conditions .

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research:

  • Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antibacterial and antifungal activities against various pathogens, particularly Gram-positive bacteria .
  • Anticancer Potential : Research indicates that derivatives of this sulfonamide show cytotoxic effects on cancer cell lines, including breast and colon cancer cells, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in drug development .

Synthesis of Advanced Materials

In industrial applications, this compound serves as a precursor for synthesizing advanced materials and other chemical compounds. Its versatility in organic synthesis allows for the creation of various derivatives with tailored properties for specific applications .

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Evaluation

In another investigation focusing on anticancer activity, researchers synthesized several derivatives of this compound. These derivatives were tested against human cancer cell lines, revealing IC50 values below 10 μM for certain compounds. This suggests a promising avenue for developing new cancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of 4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methylphenyl)benzenamine
  • Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)
  • 4-Methyl-N-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)benzenesulfonamide

Uniqueness

4-methyl-N’-(4-methylphenyl)benzene-1-sulfonohydrazide is unique due to its specific sulfonohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

4-Methyl-N'-(4-methylphenyl)benzene-1-sulfonohydrazide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its sulfonylhydrazone structure, exhibits a range of biological properties, including antibacterial, antifungal, anti-inflammatory, and analgesic effects. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with p-toluenesulfonyl chloride. The reaction is conducted under controlled conditions to ensure high yield and purity. Characterization techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (^1H NMR) are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. In a study involving five synthesized complexes derived from sulfonamides, several compounds demonstrated potent antibacterial effects, suggesting that modifications in the sulfonamide structure can enhance biological activity .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. The mechanism underlying this effect may involve disruption of fungal cell wall synthesis or interference with essential metabolic pathways in fungi .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound have been explored in various models. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in tissues. Its analgesic effects are likely linked to its ability to modulate pain pathways through inhibition of specific enzymes or receptors involved in pain signaling .

The biological activities of this compound can be attributed to its interaction with various molecular targets. For instance, it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis or inflammatory pathways. The sulfonamide group is known for its ability to mimic p-amino benzoic acid (PABA), which is crucial for bacterial growth, thereby inhibiting bacterial proliferation .

Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various sulfonamide derivatives, this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising potential for development into therapeutic agents against resistant bacterial strains .

Study 2: Anti-inflammatory Activity

A separate investigation into the anti-inflammatory effects revealed that treatment with this compound significantly reduced edema in a carrageenan-induced paw edema model in rats. The reduction was comparable to that observed with standard anti-inflammatory drugs such as diclofenac .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntibacterialAntifungalAnti-inflammatoryAnalgesic
This compoundYesYesYesYes
SulfanilamideYesModerateModerateNo
TrimethoprimYesNoNoNo

Q & A

Q. What are the common synthetic routes for 4-methyl-N'-(4-methylphenyl)benzene-1-sulfonohydrazide, and how are intermediates characterized?

The synthesis typically involves sulfonation and hydrazide formation. For example:

  • Step 1 : Sulfonation of methylbenzylamine derivatives using sulfur-based reagents to yield sulfonated intermediates (e.g., methylbenzenesulfonylhydrazine) .
  • Step 2 : Condensation with 4-methylphenylamine under acidic conditions to form the target compound.
  • Characterization : Intermediate purity is confirmed via melting point analysis, TLC, and NMR spectroscopy. Final product structure is validated using X-ray crystallography (as shown in monoclinic crystal systems with space group P21/c ).

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key parameters include:

ParameterValue
Space groupP21/c
Unit cell dimensionsa = 14.9050 Å, b = 5.7849 Å, c = 17.8112 Å, β = 110.427°
Refinement softwareSHELXL (for small-molecule refinement) .

Hydrogen bonding networks (e.g., N–H···O interactions) are mapped using programs like ORTEP-3 or WinGX for visualization .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituents and confirm hydrazide bond formation.
  • FT-IR : Peaks at ~3250 cm1^{-1} (N–H stretch) and ~1150 cm1^{-1} (S=O stretch) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 315.35 for C15_{15}H13_{13}N3_3O3_3S) .

Q. How is the thermal stability of this compound assessed?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used. The compound exhibits a melting point of ~476 K, with decomposition observed above 500 K under nitrogen atmospheres .

Q. What safety precautions are required when handling this compound?

  • Ventilation : Due to potential irritancy of sulfonohydrazide vapors.
  • PPE : Gloves and goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralization of acidic byproducts before disposal .

Advanced Research Questions

Q. How can structural discrepancies between experimental and computational models be resolved?

Discrepancies in bond lengths or angles (e.g., S–N vs. C–N distances) arise from:

  • Experimental limitations : Thermal motion in X-ray data.
  • Theoretical assumptions : DFT calculations may overlook crystal packing effects.
    Resolution : Use SHELXL’s restraints for anisotropic displacement parameters and validate with hybrid DFT-D3 (including dispersion corrections) .

Q. What strategies optimize the synthesis of derivatives for biological activity studies?

  • Functional Group Modification : Introduce electron-withdrawing groups (e.g., –NO2_2) to the phenyl ring to enhance reactivity.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity for biological assays .

Q. How can insolubility in aqueous media for biological testing be addressed?

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO to minimize cytotoxicity).
  • Surfactants : Polysorbate-80 (0.1% w/v) enhances solubility without aggregation.
  • Structural Modifications : Introduce hydrophilic groups (e.g., –OH or –COOH) at non-critical positions .

Q. What analytical methods resolve contradictions in hydrogen bonding networks observed in different polymorphs?

  • Variable-Temperature XRD : Captures dynamic hydrogen bonding changes.
  • Solid-State NMR : Probes 15^{15}N–1^{1}H couplings to distinguish static vs. dynamic disorder.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π vs. N–H···O) .

Q. How is this compound utilized in supramolecular chemistry or coordination complexes?

  • Ligand Design : The sulfonohydrazide group acts as a tridentate ligand for transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}).
  • Applications : Catalysis (e.g., oxidation reactions) or spin-crossover materials.
  • Characterization : EPR spectroscopy and magnetic susceptibility measurements confirm metal-ligand coordination .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate crystallographic data with spectroscopic and computational results to account for experimental artifacts.
  • Experimental Design : Use DoE (Design of Experiments) principles to optimize reaction conditions, particularly for derivatives .

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